

Application Notes: Laboratory-Scale Synthesis of Indigo Dye

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Indigo

Cat. No.: B7821893

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Introduction

Indigo is a historic and industrially significant dye, renowned for its deep blue color, most notably used for dyeing denim fabrics.[1] The first chemical synthesis of **indigo** was developed by Adolf von Baeyer in 1880, a discovery that revolutionized the dye industry.[2][3] For laboratory-scale experiments, the Baeyer-Drewsen **indigo** synthesis is a common and reliable method.[4][5] This reaction involves the base-catalyzed aldol condensation of 2-nitrobenzaldehyde with acetone to produce **indigo**. [6][7] These application notes provide a detailed protocol for researchers and scientists to perform this synthesis, present comparative quantitative data from various literature procedures, and include diagrams to illustrate the reaction pathway and experimental workflow.

Data Presentation

The following table summarizes quantitative data from several published laboratory-scale procedures for the Baeyer-Drewsen synthesis of **indigo**. This allows for easy comparison of reagent quantities, conditions, and reported yields.

Parameter	Protocol 1[8]	Protocol 2[9]	Protocol 3[6]	Protocol 4[10]
2-Nitrobenzaldehyde	1.0 g	0.5 g	1.0 g	0.5 g
Acetone	20 mL	10 mL	20 mL	5 mL
Water	35 mL	20 mL	35 mL	1.5 mL
NaOH Solution	5 mL (1M)	2.5 mL (2M)	5 mL (2M)	1 mL (10%)
Reaction Time	5-10 min stirring	5 min stirring	5 min stirring	>5 min standing
Washing Solvents	Water, Ethanol (2x 20mL)	Water (~100mL), Ethanol (20mL)	Water, Ethanol (20mL)	Water (10mL), Ethanol (10mL)
Drying Conditions	40°C, reduced pressure	Air dry	100-120°C, 30 min	Air dry
Reported Yield	640 mg (37%)	Not specified	Not specified	Not specified

Experimental Protocols

This section details the methodology for the synthesis of **indigo** dye via the Baeyer-Drewsen reaction, adapted from established procedures.[6][8]

Materials and Equipment:

- 2-Nitrobenzaldehyde
- Acetone (ACS grade)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Ethanol
- 100 mL or 250 mL Beaker

- Magnetic stirrer and stir bar
- Graduated cylinders
- Pipettes or droppers
- Büchner funnel and filter flask
- Filter paper
- Spatula and glass rod
- Drying oven or vacuum desiccator

Safety Precautions:

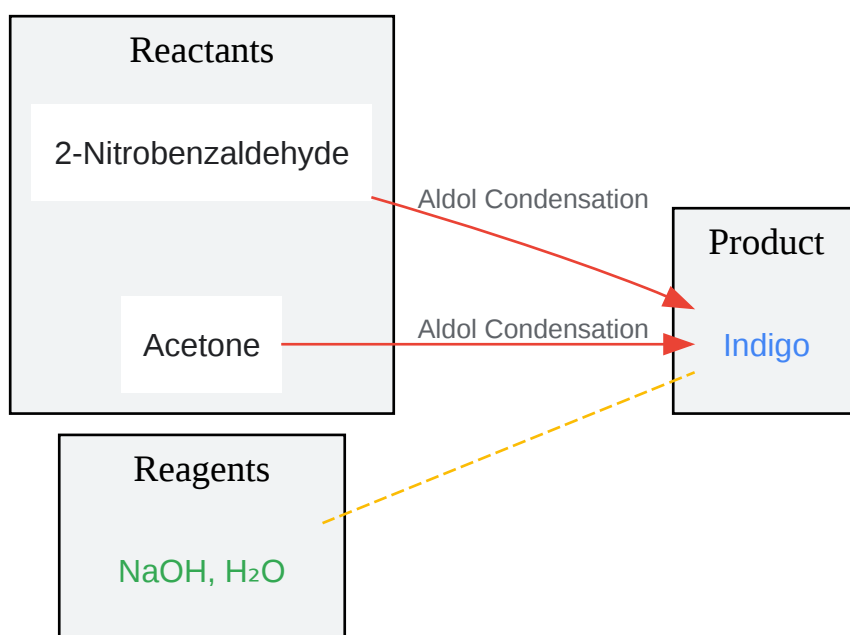
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- 2-nitrobenzaldehyde is an irritant to the skin and eyes.[10]
- Sodium hydroxide is corrosive and can cause severe burns.[10] Handle with care.
- Acetone and ethanol are flammable.[10] Keep away from open flames and ignition sources.
- Perform the reaction in a well-ventilated area or a fume hood.

Procedure:

- **Dissolution of Starting Material:** In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone. Place a magnetic stir bar in the beaker and begin stirring.[6]
- **Addition of Water:** While stirring, add 35 mL of deionized water to the acetone solution.[6]
- **Base-Catalyzed Condensation:** Prepare a 2M NaOH solution. Slowly add 5 mL of the 2M NaOH solution dropwise to the stirring mixture.[6] A color change to deep yellow and then darker should be observed, followed by the rapid precipitation of a dark solid.[2][9]

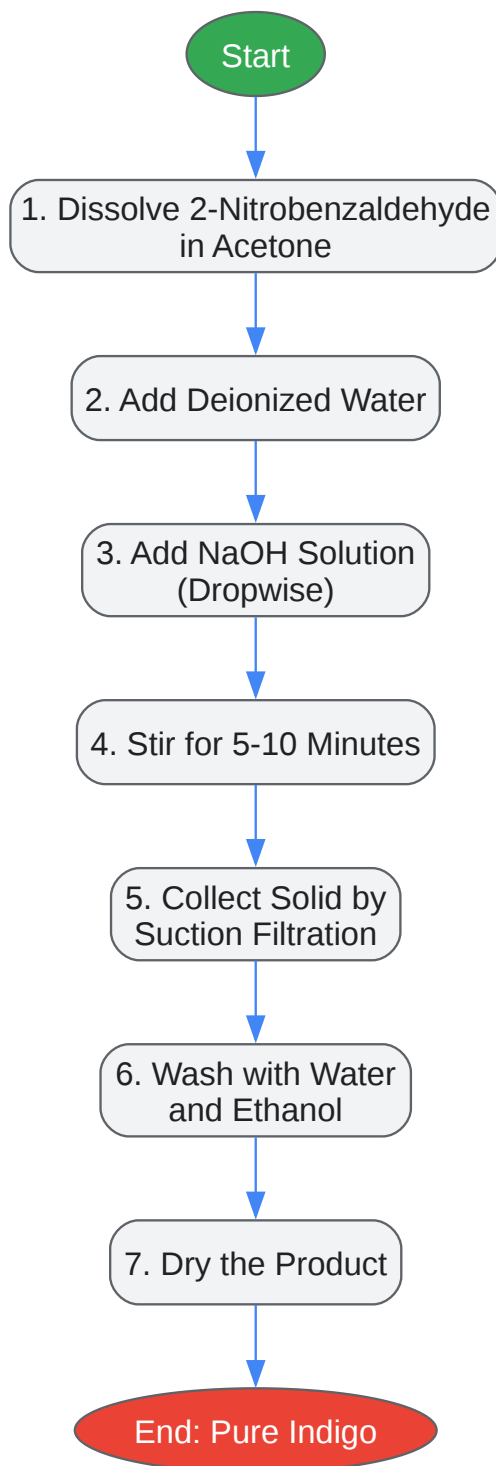
- Reaction Completion: Continue to stir the mixture vigorously for an additional 5-10 minutes to ensure the reaction goes to completion.[8][9]
- Isolation of Product: Collect the purple-blue precipitate by suction filtration using a Büchner funnel.[6][9]
- Washing: Wash the solid product on the filter paper with deionized water until the filtrate runs colorless. This removes unreacted starting materials and byproducts.[8][9] Follow this with a wash using approximately 20 mL of ethanol to help remove organic impurities and aid in drying.[6][9]
- Drying: Continue to apply suction for 5-10 minutes to pull air through the solid and partially dry it.[10] Transfer the filter paper with the **indigo** product to a watch glass and dry in an oven at 100-120°C for 30 minutes or until a constant weight is achieved.[6]
- Characterization: Weigh the final, dry product to determine the yield. The product can be further characterized by IR spectroscopy, noting characteristic peaks for N-H stretching ($3250\text{-}3400\text{ cm}^{-1}$) and C=O stretching ($1620\text{-}1640\text{ cm}^{-1}$).[8]

Mandatory Visualization



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Caption: Baeyer-Drewsen reaction pathway for **indigo** synthesis.



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Caption: Experimental workflow for the laboratory synthesis of **indigo**.

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